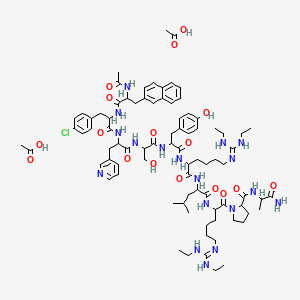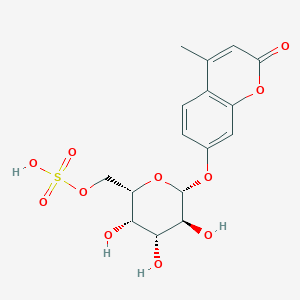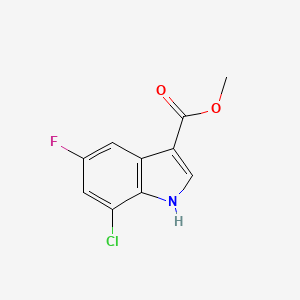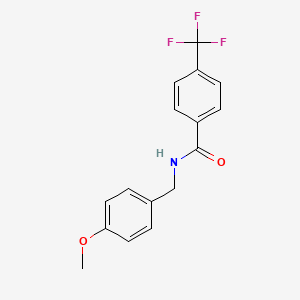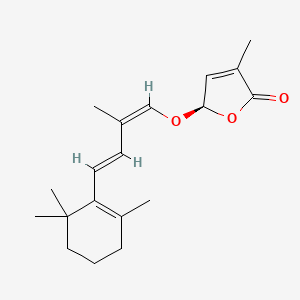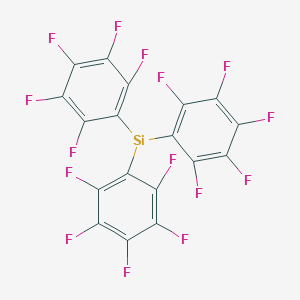
Tris(2,3,4,5,6-pentafluorophenyl)silicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(perfluorophenyl)silane is a unique organosilicon compound characterized by the presence of three perfluorophenyl groups attached to a silicon atom. This compound is known for its high thermal stability and distinctive chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(perfluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of perfluorophenyl lithium with silicon tetrachloride. The reaction typically proceeds as follows:
Preparation of Perfluorophenyl Lithium: Perfluorophenyl bromide is treated with lithium metal in anhydrous ether to form perfluorophenyl lithium.
Reaction with Silicon Tetrachloride: The perfluorophenyl lithium is then reacted with silicon tetrachloride in an inert atmosphere, such as nitrogen or argon, to yield tris(perfluorophenyl)silane.
The reaction conditions often include low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of tris(perfluorophenyl)silane follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tris(perfluorophenyl)silane undergoes various types of chemical reactions, including:
Reduction Reactions: It can act as a reducing agent in the presence of suitable catalysts.
Substitution Reactions: The perfluorophenyl groups can be substituted with other functional groups under specific conditions.
Hydrosilylation Reactions: It participates in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of catalysts.
Common Reagents and Conditions
Catalysts: Common catalysts include transition metal complexes such as platinum or rhodium.
Solvents: Reactions are typically carried out in solvents like toluene, hexane, or dichloromethane.
Temperature: Reaction temperatures can vary but are often maintained at moderate levels to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrosilylation reactions yield organosilicon compounds with various functional groups attached to the silicon atom.
Scientific Research Applications
Tris(perfluorophenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are explored for potential use in biological systems, including drug delivery and imaging.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which tris(perfluorophenyl)silane exerts its effects involves the activation of the silicon-hydrogen bond. This activation facilitates various chemical transformations, including hydrosilylation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tris(perfluorophenyl)borane: Similar in structure but contains boron instead of silicon.
Tris(perfluorophenyl)germane: Contains germanium instead of silicon.
Tris(perfluorophenyl)stannane: Contains tin instead of silicon.
Uniqueness
Tris(perfluorophenyl)silane is unique due to its high thermal stability and reactivity, particularly in hydrosilylation reactions. Its silicon atom provides distinct electronic properties compared to boron, germanium, and tin analogs, making it a valuable reagent in various chemical processes.
Properties
CAS No. |
20160-40-1 |
|---|---|
Molecular Formula |
C18F15Si |
Molecular Weight |
529.3 g/mol |
InChI |
InChI=1S/C18F15Si/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 |
InChI Key |
MEDZYNGMHOZGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)
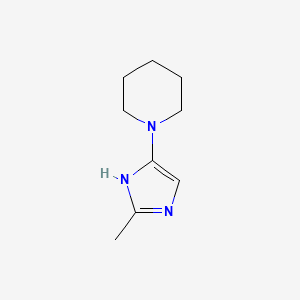
![2-(2-{4'-[2-(2-Sulfophenyl)ethenyl]-[1,1'-biphenyl]-4-yl}ethenyl)benzene-1-sulfonic acid disodium hydride](/img/structure/B12825830.png)
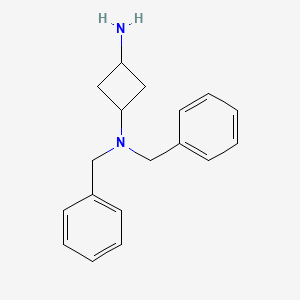
![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)
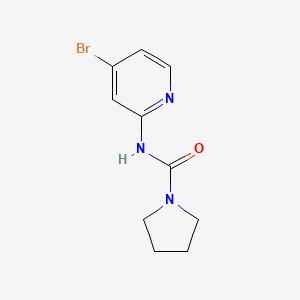
![Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12825843.png)
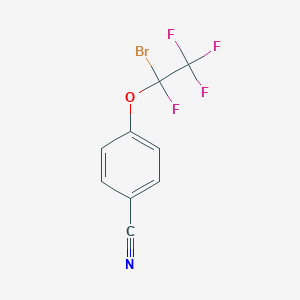
![8-Bromo-7-methyl-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12825871.png)
